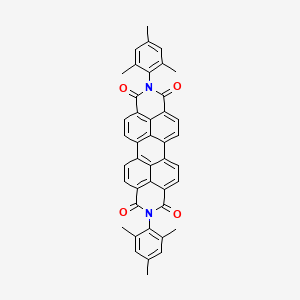
gibberellin A10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A10 is a C19-gibberellin, initially identified in Gibberella fujikuroi. It differs from gibberellin A1 in the absence of the beta-OH at C-9 and the alpha-OH at C-7, the substitution of the methylene group at C-8 by a beta-Me and the presence of an alpha-OH also at C-8 (all gibbane skeletal numberings). It has a role as a plant metabolite. It is a C19-gibberellin, a gibberellin monocarboxylic acid and a lactone.
Scientific Research Applications
Gibberellin-Induced DELLA Recognition
Gibberellins, including Gibberellin A10, play a crucial role in plant growth and development by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This interaction promotes the degradation of DELLA proteins, which are transcriptional regulators, thereby controlling gene expression. The complex mechanism involving GID1 and DELLA is vital for understanding plant hormone receptors and their distinct mechanisms compared to other known auxin receptors (Murase et al., 2008).
Contribution to Gibberellin Biosynthesis
The mevalonate (MVA) and methylerythritol phosphate (MEP) pathways contribute to the biosynthesis of Gibberellins, including A10, in Arabidopsis. These pathways highlight the crossover and interplay between different biosynthetic routes, demonstrating the complexity of gibberellin production and its regulation in plants (Kasahara et al., 2002).
Biological Activities in Various Plants
Gibberellin A10 exhibits species-specific activities in different plant bioassays, such as barley, pea, lettuce, rice, and cucumber. This specificity highlights the diverse roles of gibberellins in plant growth and development across various species (Crozier et al., 1970).
Role in Plant Growth and Development
Gibberellins, including A10, are known for their significant impact on plant growth and development. They are involved in various processes such as shoot growth, leaf expansion, and breaking dormancy in seeds and buds. Their effects are often compared with auxins, another group of plant hormones, highlighting their unique role in plant physiology (Brian, 1959).
Interaction with Other Gibberellins
Research has shown interactions between Gibberellin A10 and other gibberellins, such as A9 and A20, in various plant systems. These interactions contribute to our understanding of the complex regulatory networks governing plant growth and development (Bearder et al., 1976).
properties
Product Name |
gibberellin A10 |
|---|---|
Molecular Formula |
C19H26O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2R,5R,6R,8R,9S,10R,11R)-6-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H26O5/c1-16-6-3-7-19(24-15(16)22)11-5-4-10-8-18(11,9-17(10,2)23)12(13(16)19)14(20)21/h10-13,23H,3-9H2,1-2H3,(H,20,21)/t10-,11-,12-,13-,16-,17-,18-,19-/m1/s1 |
InChI Key |
WGVIRXSVGNPFAX-PXWMZSRESA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)C(=O)O)OC2=O |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(C5)(C)O)C(=O)O)OC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



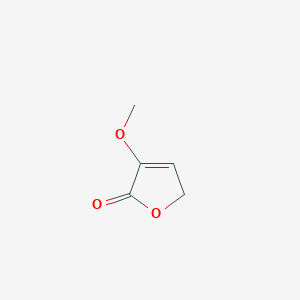
![N-[2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1253576.png)
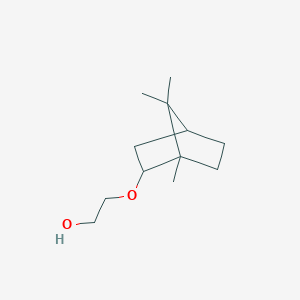
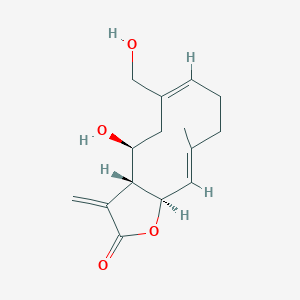
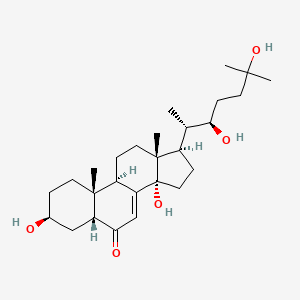
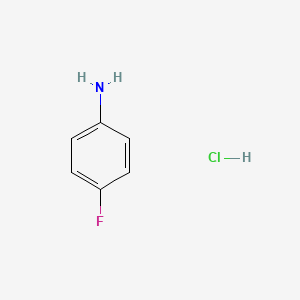
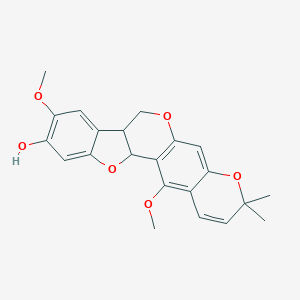
![3-[(2-Amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B1253590.png)
![(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1253591.png)
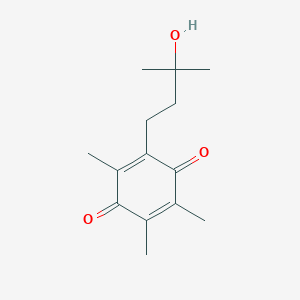
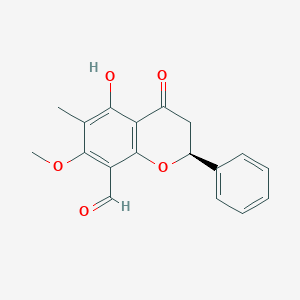
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)
![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)
